Cas no 1160574-22-0 (2,5-dibromo-3-chloro-6-fluorobenzonitrile)
2,5-dibromo-3-chloro-6-fluorobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2,5-dibromo-3-chloro-6-fluorobenzonitrile
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- Inchi: 1S/C7HBr2ClFN/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H
- InChI Key: NMYLFKPJHPUBCS-UHFFFAOYSA-N
- SMILES: C(#N)C1=C(F)C(Br)=CC(Cl)=C1Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
2,5-dibromo-3-chloro-6-fluorobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Oakwood | 037742-5g |
5-Chloro-3,6-dibromo-2-fluorobenzonitrile |
1160574-22-0 | 5g |
$1,735.00 | 2023-03-29 |
2,5-dibromo-3-chloro-6-fluorobenzonitrile Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 2,5-dibromo-3-chloro-6-fluorobenzonitrile
Comprehensive Overview of 2,5-Dibromo-3-chloro-6-fluorobenzonitrile (CAS No. 1160574-22-0)
2,5-Dibromo-3-chloro-6-fluorobenzonitrile (CAS No. 1160574-22-0) is a halogenated benzonitrile derivative that has garnered significant attention in the fields of organic synthesis, pharmaceutical intermediates, and agrochemical research. This compound, characterized by its unique molecular structure, serves as a versatile building block for the development of advanced materials and bioactive molecules. Its multi-halogenated nature makes it particularly valuable for cross-coupling reactions and functional group transformations, which are critical in modern synthetic chemistry.
The growing interest in 2,5-dibromo-3-chloro-6-fluorobenzonitrile is driven by its potential applications in drug discovery and material science. Researchers are increasingly exploring its role in the synthesis of heterocyclic compounds, which are pivotal in the development of new therapeutic agents. Additionally, its halogen-rich structure makes it a candidate for designing flame retardants and electronic materials, aligning with the current focus on sustainable chemistry and green alternatives.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 2,5-dibromo-3-chloro-6-fluorobenzonitrile?" The answer lies in its preparation via halogenation reactions of fluorobenzonitrile precursors, often involving bromination and chlorination steps. Another common query is: "How is this compound used in pharmaceutical research?" Its utility stems from its ability to act as a key intermediate in the synthesis of biologically active molecules, such as kinase inhibitors and antimicrobial agents.
From an SEO perspective, terms like "buy 2,5-dibromo-3-chloro-6-fluorobenzonitrile", "CAS 1160574-22-0 supplier", and "halogenated benzonitrile applications" are highly relevant. These keywords reflect the commercial and research demand for this compound. Moreover, discussions around "safety data for halogenated aromatics" and "environmental impact of multi-halogenated compounds" are trending, highlighting the need for responsible handling and disposal practices.
In the context of industrial applications, 2,5-dibromo-3-chloro-6-fluorobenzonitrile is often compared to other halogenated benzonitriles, such as 2,4-dichloro-6-fluorobenzonitrile, due to their structural similarities. However, its distinct reactivity profile sets it apart, making it a preferred choice for specific catalytic processes and ligand design. The compound's thermal stability and solubility properties further enhance its suitability for high-temperature reactions and solution-phase synthesis.
Recent advancements in computational chemistry have enabled researchers to predict the reactivity and binding affinity of 2,5-dibromo-3-chloro-6-fluorobenzonitrile in silico, reducing the need for extensive experimental trials. This aligns with the broader trend of AI-driven drug discovery, where molecular modeling plays a pivotal role. As a result, the compound has become a subject of interest in virtual screening and structure-activity relationship (SAR) studies.
In summary, 2,5-dibromo-3-chloro-6-fluorobenzonitrile (CAS No. 1160574-22-0) is a multifaceted compound with wide-ranging applications in chemical research and industrial processes. Its unique halogen substitution pattern and functional versatility make it a valuable asset for scientists and manufacturers alike. As the demand for specialty chemicals continues to rise, this compound is poised to play an increasingly important role in innovation-driven industries.
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